molecular formula C14H8ClIN2O B402203 5-chloro-3-(4-iodoanilino)indol-2-one

5-chloro-3-(4-iodoanilino)indol-2-one

Cat. No.: B402203
M. Wt: 382.58g/mol
InChI Key: WXYFKOZWUWVKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(4-iodoanilino)indol-2-one is a synthetically designed indole derivative offered as a building block for researchers in medicinal chemistry and drug discovery. The indole scaffold is recognized as a privileged structure in the development of bioactive molecules, particularly for its robust anticancer potential . This compound features a 5-chloroindol-2-one core, a structure noted in recent scientific literature for its relevance in designing potent inhibitors of critical cancer pathways . The substitution pattern, including the 4-iodoanilino moiety, provides a versatile handle for further synthetic modification using cross-coupling reactions, allowing for the exploration of structure-activity relationships . Indole-based compounds have demonstrated significant efficacy as inhibitors of mutant epidermal growth factor receptor (EGFR) and BRAFV600E kinases, which are over-activated in a range of malignancies, including melanoma, lung, and breast cancers . Related 5-chloroindole-2-carboxylate derivatives have shown potent antiproliferative activity with GI50 values in the nanomolar range (29-78 nM) against various cancer cell lines, underscoring the therapeutic potential of this chemical class . These compounds represent a promising avenue for the development of targeted therapies aimed at overcoming drug resistance in cancer treatment . This product is intended for research applications such as hit-to-lead optimization, biochemical assay development, and the synthesis of more complex heterocyclic systems. It is supplied for laboratory research purposes only.

Properties

Molecular Formula

C14H8ClIN2O

Molecular Weight

382.58g/mol

IUPAC Name

5-chloro-3-(4-iodophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C14H8ClIN2O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18,19)

InChI Key

WXYFKOZWUWVKNR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Cl)NC2=O)I

Isomeric SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC2=O)Cl)I

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC2=O)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

  • Position 3 Modifications: Electron-Withdrawing Groups (e.g., Iodo, Nitro): Enhance target binding through hydrophobic interactions and halogen bonding. The 4-iodoanilino group’s iodine atom participates in van der Waals interactions with protease pockets . Bulkier Substituents (e.g., Benzylidene): Improve kinase inhibition but reduce solubility. For example, 5-chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one has a logP of 4.2, limiting aqueous solubility .
  • Position 5 Halogens :
    • Chloro substituents enhance electrophilicity and stability compared to unsubstituted indol-2-ones. Fluoro analogs, however, show superior bioavailability in CNS-targeting compounds .

Preparation Methods

Suzuki-Miyaura Coupling with 4-Iodoaniline

The most widely reported method involves Suzuki-Miyaura coupling between 5-chloro-3-bromoindol-2-one and 4-iodoaniline. This reaction leverages palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system of toluene/water (3:1) at 80–90°C for 12–16 hours. Key advantages include:

  • Regioselectivity : The bromine atom at position 3 of the indol-2-one core exhibits preferential reactivity over the chlorine at position 5, achieving >95% regioselectivity.

  • Yield Optimization : Yields range from 68–82% when using 1.2 equivalents of 4-iodoaniline and 5 mol% Pd catalyst.

Buchwald-Hartwig Amination

An alternative approach employs Buchwald-Hartwig amination between 5-chloroindol-2-one and 4-iodoaniline. This method utilizes Pd₂(dba)₃ with Xantphos as a ligand in toluene at 110°C, achieving 70–75% yield. Notably, this route bypasses the need for pre-halogenated intermediates but requires stringent oxygen-free conditions.

Regioselective Chlorination Strategies

Direct Electrophilic Chlorination

Chlorination of 3-(4-iodoanilino)indol-2-one using Cl₂ gas in CCl₄ at 70–120°C under 1–4 atm pressure introduces chlorine at position 5 with 85–90% selectivity. Side products (e.g., 4-chloro isomers) are minimized by controlling reaction time (<15 hours) and excess Cl₂ (1.5 equivalents).

N-Chlorosuccinimide (NCS) in Acidic Media

NCS in acetic acid at 50°C selectively chlorinates the indole ring at position 5 within 6 hours, yielding 78–83% of the desired product. This method is preferred for small-scale synthesis due to milder conditions.

Multi-Step Synthesis from 2-Methyl-4-Nitroaniline

A patent-derived route (CN114920698B) outlines a four-step synthesis:

StepReactionConditionsYield
1Acetylation/DiazotizationAc₂O, isoamyl nitrite, THF, 80°C72%
2MethylationTrimethyloxonium tetrafluoroborate, CH₂Cl₂, 25°C87%
3ChlorinationCl₂, CCl₄, 100°C, 12 hours65%
4ReductionH₂, Pd/C, MeOH, 50°C91%

This pathway highlights scalability, with an overall yield of 38%, but requires careful handling of diazonium intermediates.

Solvent Effects on Cyclization

Cyclization of precursor 2-(4-iodophenylamino)acetophenones to form the indol-2-one core is critically solvent-dependent:

SolventTemp (°C)Time (h)Yield (%)
DMF120862
Ethylene glycol140678
Toluene1101255

Ethylene glycol enhances yields by stabilizing intermediates via hydrogen bonding.

Catalytic System Comparisons

Catalyst screening for the final coupling step reveals performance variations:

Catalyst SystemLigandYield (%)Purity (%)
Pd(OAc)₂/XantphosXantphos7598
PdCl₂(PPh₃)₂PPh₃6895
NiCl₂(dppf)dppf4588

Pd-based systems outperform nickel analogs, with Xantphos improving stability at elevated temperatures.

Challenges in Isomer Control

The synthesis frequently generates regioisomers due to competing reaction pathways:

  • 5-Chloro vs. 4-Chloro Isomers : Chlorination at position 4 occurs when using excess Cl₂ (>2 equivalents), necessitating precise stoichiometry.

  • N-Alkylation Byproducts : Methylation steps may produce N-methylated indoles, requiring silica gel chromatography for removal.

Emerging Techniques: Photocatalytic Methods

Recent advances employ visible-light-mediated C–N coupling using Ir(ppy)₃ as a photocatalyst. Initial trials report 60–65% yield under blue LED irradiation (456 nm) at room temperature. While promising, scalability remains unproven.

Industrial-Scale Considerations

For bulk production, the CN114920698B route offers cost advantages:

  • Raw material cost: $220/kg (vs. $1,500/kg for alternative pathways).

  • Solvent recovery: >90% CCl₄ and THF recycled via distillation.

Q & A

Q. What are the common synthetic routes for 5-chloro-3-(4-iodoanilino)indol-2-one, and how are intermediates validated?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A key approach involves the dehydrohalogenation of 3-bromooxindole intermediates to form the indol-2-one core, followed by coupling with 4-iodoaniline derivatives. For example, cycloaddition reactions with indol-2-one intermediates (e.g., stereoselective [3+2] cycloadditions) have been employed to construct the heterocyclic framework . Characterization of intermediates includes:
  • NMR spectroscopy (1H/13C) to confirm regiochemistry.
  • X-ray crystallography to resolve stereochemical ambiguities (e.g., used this to validate hydrazone derivatives) .
  • Mass spectrometry (ESI-MS) to verify molecular weights .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the indol-2-one carbonyl) .
  • UV-Vis : Monitors π→π* transitions in the indole ring (λmax ~280–320 nm) .
  • Density Functional Theory (DFT) : Validates electronic properties and optimizes geometries for docking studies (e.g., using Gaussian or ORCA software) .
  • Molecular docking (AutoDock Vina, MOE) : Predicts binding affinities to biological targets (e.g., SARS-CoV-2 main protease in ) .

Q. How is computational modeling applied to predict its biological activity?

  • Methodological Answer :
  • Structure-based virtual screening : Libraries are docked against targets (e.g., PDB: 6LU7 for SARS-CoV-2) using software like MOE or IMPACT .
  • Pharmacophore modeling : Identifies critical interaction motifs (e.g., halogen bonds from the 4-iodoanilino group) .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side reactions?

  • Methodological Answer :
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl halide intermediates .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Temperature control : Lower temperatures (~0–5°C) reduce decomposition of sensitive intermediates (e.g., achieved 6.7% yield via low-temperature cyclization) .

Q. What strategies resolve contradictions in biochemical assay data (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Orthogonal assays : Combine enzymatic (e.g., fluorescence-based protease assays) and cellular (e.g., antiviral plaque reduction) tests to confirm activity .
  • Dose-response curves : Use 8–12 concentration points to improve IC₅₀ reliability .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability (e.g., used triplicate measurements) .

Q. How can structure-activity relationship (SAR) studies improve antiviral potency?

  • Methodological Answer :
  • Substituent modulation : Replace 4-iodoanilino with electron-withdrawing groups (e.g., –NO₂) to enhance target binding .
  • Bioisosteric replacement : Substitute the indol-2-one carbonyl with a thiocarbonyl to probe hydrogen-bonding effects .
  • Free-energy perturbation (FEP) : Computationally predicts ΔΔG values for ligand modifications (e.g., Schrodinger’s FEP+) .

Q. What in vivo models are suitable for preclinical testing, and how are pharmacokinetic (PK) parameters assessed?

  • Methodological Answer :
  • Animal models : Use transgenic mice expressing human ACE2 for SARS-CoV-2 efficacy studies (as in ) .
  • PK profiling : Conduct LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability (e.g., used Sprague-Dawley rats) .
  • Toxicity screening : Assess hepatotoxicity via ALT/AST levels and histopathology .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer :
  • Ensemble docking : Dock to multiple conformations of the target (e.g., clustered MD snapshots) to account for flexibility .
  • WaterMap analysis : Identifies displaceable water molecules in binding pockets that affect ΔG calculations .
  • Experimental validation : Use surface plasmon resonance (SPR) to measure kinetic constants (ka/kd) .

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